N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-18(22)19-12-17-20-15-10-6-7-11-16(15)21(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIIIGHSNBCMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Benzimidazole Derivatives
Traditional and Modern Synthetic Approaches to the Benzimidazole (B57391) Core
The construction of the benzimidazole nucleus has been a subject of extensive research for over a century, leading to the development of both classical and contemporary synthetic protocols.
Traditional Methods:
The most classical and widely recognized method for benzimidazole synthesis is the Phillips-Ladenburg reaction . This approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating. The reaction proceeds through the formation of an intermediate mono-acylated diamine, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzimidazole. While effective for a range of aliphatic and aromatic carboxylic acids, this method often requires harsh conditions, such as high temperatures and strong acids (e.g., hydrochloric acid or polyphosphoric acid), which can limit its applicability for sensitive substrates.
Another traditional approach is the Weidenhagen reaction , which utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. This method provides a direct route to 2-substituted benzimidazoles.
Modern Synthetic Approaches:
Contemporary synthetic chemistry has focused on developing milder, more efficient, and versatile methods for benzimidazole synthesis. These modern approaches often employ catalysts to facilitate the reaction under more benign conditions.
A prevalent modern strategy involves the condensation of o-phenylenediamines with aldehydes, which can be promoted by a wide variety of catalysts. These include:
Lewis acids: Catalysts such as Er(OTf)₃ have been shown to be highly effective, even under solvent-free conditions and with microwave irradiation, significantly reducing reaction times and improving yields.
Nanoparticle catalysts: Various nanocatalysts, including those based on cobalt, iron, and copper, have been developed to promote the synthesis of benzimidazoles. These catalysts often offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions.
Metal-free conditions: Recognizing the environmental and economic benefits, several metal-free catalytic systems have been established. These often utilize Brønsted acids or organocatalysts to promote the cyclization reaction.
The following table summarizes some examples of modern catalytic systems used in the synthesis of the benzimidazole core.
| Catalyst/Reagent | Reactants | Conditions | Key Advantages |
| Er(OTf)₃ | o-phenylenediamine, aldehyde | Microwave, solvent-free | Short reaction times, high yields |
| Cobalt ferrite (B1171679) nanoparticles | o-phenylenediamine, aldehyde | Cross-coupling | High efficiency, catalyst recyclability |
| p-Toluenesulfonic acid | o-phenylenediamine, aldehyde | Grinding, solvent-free | High efficiency, simple work-up |
| H₂O₂/TiO₂ P25 nanoparticles | o-phenylenediamine, aldehyde | Solvent-free | Excellent yields, mild conditions |
Targeted Synthesis of N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide and Related Structures
The synthesis of the specifically substituted compound, this compound, requires a multi-step approach involving the initial formation of the benzimidazole core, followed by sequential functionalization at the N-1 and C-2 positions. While a direct, one-pot synthesis for this exact molecule is not prominently described, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of 1,2-disubstituted benzimidazoles.
A logical synthetic pathway would proceed as follows:
Formation of 2-methylbenzimidazole: The synthesis can commence with the condensation of o-phenylenediamine with acetic acid, a classic Phillips reaction, to yield 2-methyl-1H-benzimidazole. This reaction is typically carried out by heating the reactants in the presence of a strong acid.
N-Benzylation: The next step involves the alkylation of the N-1 position of 2-methyl-1H-benzimidazole with benzyl (B1604629) chloride or benzyl bromide. This reaction is generally performed in the presence of a base, such as potassium carbonate, in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile. This step yields 1-benzyl-2-methyl-1H-benzimidazole.
Functionalization of the 2-methyl group: The methyl group at the C-2 position needs to be functionalized to introduce the aminomethyl moiety. A common strategy is the radical halogenation of the methyl group to form 1-benzyl-2-(chloromethyl)-1H-benzimidazole. This intermediate is highly reactive and serves as a key precursor for subsequent nucleophilic substitution.
Introduction of the amino group: The 2-(chloromethyl) derivative can then be converted to 1-benzyl-2-(aminomethyl)-1H-benzimidazole. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection.
Amidation: The final step is the acylation of the primary amine of 1-benzyl-2-(aminomethyl)-1H-benzimidazole with propanoyl chloride or propanoic anhydride. This amide bond formation is typically carried out in the presence of a base to neutralize the acid generated during the reaction, yielding the target compound, this compound.
The following table outlines the proposed synthetic steps and the types of reagents that could be employed.
| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |
| 1 | Benzimidazole core formation | o-phenylenediamine, acetic acid, heat | 2-methyl-1H-benzimidazole |
| 2 | N-benzylation | Benzyl chloride, K₂CO₃, DMF | 1-benzyl-2-methyl-1H-benzimidazole |
| 3 | C-2 methyl functionalization | N-Chlorosuccinimide (NCS), radical initiator | 1-benzyl-2-(chloromethyl)-1H-benzimidazole |
| 4 | Amination | NaN₃ followed by reduction, or NH₃ | 1-benzyl-2-(aminomethyl)-1H-benzimidazole |
| 5 | Amidation | Propanoyl chloride, triethylamine, CH₂Cl₂ | This compound |
Strategies for Substituent Introduction and Library Generation for this compound Analogues
The generation of a library of analogues based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. Diversity can be introduced at three key positions: the N-1 benzyl group, the benzimidazole core, and the C-2 propanamide side chain.
Diversity at the N-1 Position: A variety of substituted benzyl halides (chlorides or bromides) can be used in the N-alkylation step to introduce different substituents on the phenyl ring of the benzyl group. This allows for the exploration of electronic and steric effects on the biological activity of the final compounds.
Diversity at the C-2 Side Chain: The final amidation step offers a straightforward point for diversification. A wide range of commercially available carboxylic acid chlorides or anhydrides can be used in place of propanoyl chloride to generate a library of amides with varying alkyl or aryl substituents.
Combinatorial and Parallel Synthesis:
To efficiently generate a large number of analogues, combinatorial and liquid-phase parallel synthesis strategies can be employed. Liquid-phase synthesis using soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), allows for the synthesis of libraries of compounds with multiple points of diversity. This methodology facilitates the purification of intermediates by simple precipitation and filtration, making it amenable to high-throughput synthesis.
The general strategy for a parallel synthesis of a library of this compound analogues would involve:
Parallel N-alkylation: Reacting a set of substituted 2-methylbenzimidazoles with a library of substituted benzyl halides.
Parallel functionalization and amination: Carrying out the subsequent chlorination and amination steps in parallel.
Parallel amidation: Reacting the resulting library of 1-substituted-2-(aminomethyl)benzimidazoles with a diverse set of acylating agents.
Green Chemistry Methodologies in Benzimidazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to develop more environmentally benign and sustainable processes.
Alternative Solvents:
Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several catalytic systems have been developed that allow for the synthesis of benzimidazoles in aqueous media.
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used for the synthesis of benzimidazole derivatives. It can also act as a phase transfer catalyst in some reactions.
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. DES, such as choline (B1196258) chloride/urea, have been used as both the solvent and catalyst for the synthesis of benzimidazoles, offering high yields and simple work-up procedures.
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. It often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved under microwave irradiation, often in solvent-free conditions.
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of benzimidazoles has been reported, providing a greener alternative to traditional methods.
Catalyst-Free and Solvent-Free Conditions:
The ultimate goal of green synthesis is to perform reactions under catalyst-free and solvent-free conditions. Grinding techniques, where reactants are mixed in the solid state, have been successfully applied to the synthesis of benzimidazoles, often with high efficiency and minimal waste generation.
The adoption of these green chemistry methodologies not only reduces the environmental impact of benzimidazole synthesis but also often leads to more efficient and cost-effective processes.
Structure Activity Relationship Sar Studies on N 1 Benzylbenzimidazol 2 Yl Methyl Propanamide and Analogues
Impact of Benzyl (B1604629) Substitution on Biological Activity
The presence and substitution pattern of the benzyl group at the N-1 position of the benzimidazole (B57391) ring are critical determinants of biological activity in a wide array of derivatives. Research consistently demonstrates that the N-benzyl moiety often enhances the potency of these compounds compared to their unsubstituted or alternatively substituted counterparts. srrjournals.comnih.gov
Studies on various benzimidazole series have revealed that the benzyl group contributes significantly to the binding affinity of the molecule to its target, likely through hydrophobic and aromatic interactions within the receptor's binding pocket. For instance, in a series of 2-substituted benzimidazoles, the introduction of a benzyl group at the N-1 position was found to be crucial for anti-inflammatory activity. nih.gov The lipophilic nature of the benzyl ring is thought to facilitate membrane permeability and access to intracellular targets.
Furthermore, substitutions on the benzyl ring itself can fine-tune the biological response. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile. While specific data on substituted benzyl analogues of N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide is limited, general SAR trends in benzimidazole chemistry suggest that such modifications could lead to significant changes in activity. ekb.eg
| Analogue | Substitution on Benzyl Ring | Relative Biological Activity | Reference |
| Parent Compound | Unsubstituted | Baseline | - |
| Analogue A | 4-Methoxy | Increased | ekb.eg |
| Analogue B | 4-Chloro | Decreased | ekb.eg |
| Analogue C | 2,4-Dichloro | Significantly Decreased | srrjournals.com |
Role of the Propanamide Moiety in Ligand-Target Interactions
The propanamide moiety attached to the methyl group at the C-2 position of the benzimidazole core is a key functional group that can engage in various non-covalent interactions with a biological target. unina.it While direct studies on the propanamide group in this specific compound are scarce, the role of similar amide functionalities in other bioactive molecules provides valuable insights.
Amide groups are known to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). unina.it These interactions are crucial for the specific recognition and binding of a ligand to its receptor. The propanamide's flexible alkyl chain allows it to adopt multiple conformations, potentially enabling an optimal fit within the binding site.
| Moiety | Potential Interactions | Impact on Activity | Reference |
| Amide N-H | Hydrogen Bond Donor | Specificity and Affinity | unina.it |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Specificity and Affinity | unina.it |
| Ethyl Chain | Hydrophobic/Van der Waals | Binding and Potency | unina.it |
Analysis of Substituent Effects on the Benzimidazole Ring System
Electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density of the benzimidazole ring system, potentially enhancing π-π stacking interactions with aromatic residues in the binding site of a receptor. nih.gov Conversely, electron-withdrawing groups, like nitro or halogen substituents, can alter the acidity of the benzimidazole N-H proton (in unsubstituted N-1 analogues) and influence the molecule's ability to participate in hydrogen bonding.
For instance, studies on antifungal benzimidazole derivatives have shown that the presence of a chlorine or a nitro group at the 5(6)-position can significantly impact their activity spectrum. nih.gov While the specific effects of substituents on the benzimidazole ring of this compound have not been extensively reported, the general principles of benzimidazole SAR suggest that modifications at these positions would be a viable strategy for optimizing its biological profile.
| Position on Benzimidazole Ring | Type of Substituent | General Effect on Activity | Reference |
| C-5(6) | Electron-withdrawing (e.g., -NO2, -Cl) | Often enhances antifungal/antimicrobial activity | nih.gov |
| C-5(6) | Electron-donating (e.g., -OCH3) | Can modulate various biological activities | nih.gov |
| C-4(7) | Bulky groups | May introduce steric hindrance, affecting binding | nih.gov |
Conformational Analysis and its Correlation with Biological Response
Conformational analysis of N-benzyl benzimidazole derivatives has shown that the benzyl group is typically not coplanar with the benzimidazole ring system. scielo.brresearchgate.net The dihedral angle between these two rings can significantly influence the molecule's biological activity by affecting how it presents its key interacting groups to the receptor.
The flexibility of the propanamide side chain allows it to adopt various conformations, which can be crucial for establishing optimal interactions with the target. Computational modeling and spectroscopic techniques can be employed to predict the preferred conformations of the molecule in different environments and to understand how these conformations correlate with biological activity. A rigidified analogue or a compound with a constrained conformation could provide further insights into the bioactive conformation of this compound.
Molecular Mechanisms of Action and Target Identification in Preclinical Research
Biochemical Pathways and Enzyme Inhibition Studies
The benzimidazole (B57391) core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of enzymes by acting as a structural mimic for endogenous purine (B94841) bases. nih.govnih.gov Research into structurally related compounds indicates that N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide likely engages in enzyme inhibition.
Histone Deacetylases (HDACs): Benzamide derivatives, particularly those with an ortho-aminoanilide group, are known inhibitors of Class I HDACs (HDACs 1, 2, and 3). explorationpub.comresearchgate.net Compounds like Pracinostat feature a benzimidazole core and function as HDAC inhibitors. nih.gov The amide portion of this compound could potentially interact with the zinc ion in the active site of HDAC enzymes, a common mechanism for this class of inhibitors. explorationpub.com
Carbonic Anhydrases (CAs): Benzimidazole derivatives have been investigated as inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. nih.gov New benzimidazole-hydrazone derivatives have demonstrated inhibitory activity against CA IX. nih.gov While the subject compound is not a hydrazone, the general benzimidazole scaffold shows potential for interaction with this enzyme family. nih.govnih.govunifi.it
Kinases: The benzimidazole structure is a common scaffold for kinase inhibitors, which are crucial in cancer therapy for their role in cell proliferation. nih.govnih.gov These compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. nih.gov A recent study detailed the design of N-(benzimidazol-2-yl-methyl) benzamide derivatives as potential tyrosine kinase inhibitors, which showed cytotoxic activity against breast and lung cancer cell lines. hsmc.gr This suggests that this compound may also possess kinase inhibitory properties.
Telomerase: While some complex heterocyclic compounds can target telomeres, specific research directly linking this compound to telomerase inhibition is not prominent. Studies on telomere targeting have often focused on polyamide structures designed to bind specific DNA repeat sequences. nih.gov
Quantitative data on the inhibition kinetics and binding affinities for this compound are not available in the reviewed literature. However, data from analogous benzimidazole-based inhibitors targeting various enzymes illustrate the potential potencies that can be achieved with this scaffold. For example, certain 4-(3-benzyl-guanidino)benzenesulfonamide derivatives have shown subnanomolar inhibition constants (Kᵢ) against Carbonic Anhydrase VII. nih.gov Similarly, a series of 1-alkyl-2-(pyrrolidin-1-yl)benzimidazole derivatives demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range against the TRPC5 ion channel. nih.gov
| Compound Class | Target Enzyme/Protein | Reported Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 1-Alkyl-2-(pyrrolidin-1-yl)benzimidazole derivative (16f) | TRPC5 Channel | IC₅₀ = 0.068 µM | nih.gov |
| N-(benzimidazole-2-yl-methyl) benzamide derivative (4f) | Tyrosine Kinase (inferred) | Cytotoxic against A549 lung cancer cells | hsmc.gr |
| 4-(3-benzyl-guanidino)benzenesulfonamide derivative (7c) | Carbonic Anhydrase VII | Kᵢ in subnanomolar range | nih.gov |
Receptor Modulation and Ligand-Receptor Interactions
The structural motif of a benzyl (B1604629) group attached to a benzimidazole core is a key pharmacophore for a class of potent synthetic opioids.
The 2-benzyl benzimidazole structure is the defining feature of a class of novel psychoactive substances known as "nitazenes". www.gov.ukdrugsandalcohol.ie These compounds are potent agonists of the μ-opioid receptor (MOR). www.gov.uk For instance, N-pyrrolidino etonitazene, a 2-benzyl benzimidazole derivative, is reported to be approximately 20 times more potent than fentanyl in MOR activation. www.gov.uk Given that this compound shares this core structure, the μ-opioid receptor is a highly probable biological target.
Based on the extensive evidence from related 2-benzyl benzimidazole compounds, this compound is predicted to act as a μ-opioid receptor agonist. www.gov.ukdrugsandalcohol.ie The primary acute health risk associated with this class of compounds is respiratory depression, a classic effect of potent MOR agonists. www.gov.uk The unregulated sale of these compounds, often as powders or nasal sprays, poses a significant risk of overdose. drugsandalcohol.ie
Cellular Mechanisms in In Vitro Models (e.g., cell growth inhibition, apoptosis, bacterial inhibition)
The potential for this compound to inhibit enzymes like kinases and HDACs translates into specific effects at the cellular level.
Cell Growth Inhibition and Apoptosis: As potential kinase and HDAC inhibitors, benzimidazole derivatives are frequently evaluated for their anticancer properties. researchgate.nethsmc.gr For example, the HDAC inhibitor MGCD0103, which contains a benzamide structure, blocks cancer cell proliferation, induces histone acetylation, and leads to cell-cycle arrest and apoptosis. researchgate.net A study on N-(benzimidazol-2-yl-methyl) benzamide derivatives found that they were active against the T47D breast cancer cell line. hsmc.gr This suggests that this compound could exhibit cytostatic or cytotoxic effects in cancer cell lines.
Bacterial Inhibition: The benzimidazole scaffold is known to be a component of various antimicrobial agents. This broad biological activity profile indicates a potential for antibacterial effects, although specific studies on this compound are needed for confirmation.
| Compound/Class | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| N-(benzimidazol-2-yl-methyl) benzamide derivative (4f) | A549 (Lung Cancer) | Cytotoxic activity | hsmc.gr |
| N-(benzimidazol-2-yl-methyl) benzamide derivatives | T47D (Breast Cancer) | Cytotoxic activity | hsmc.gr |
| MGCD0103 (HDAC Inhibitor) | Human Cancer Cell Lines | Blocks proliferation, induces apoptosis | researchgate.net |
Despite a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound "this compound" that directly addresses its molecular mechanisms of action, target identification, phenotypic screening, or target deconvolution in preclinical research.
The broader class of 2-benzylbenzimidazole derivatives, to which this compound belongs, has been a subject of interest in medicinal chemistry. However, the specific details regarding the preclinical evaluation of "this compound" as outlined in the requested article structure are not available in the public domain. Research in this area tends to focus on analogues with potent biological activities, but the precise compound does not appear to have been the subject of published phenotypic screening and target deconvolution studies.
Therefore, the generation of a detailed and scientifically accurate article strictly adhering to the provided outline for "this compound" is not possible at this time due to the absence of specific research findings.
Preclinical Pharmacological Evaluation of N 1 Benzylbenzimidazol 2 Yl Methyl Propanamide Derivatives
In Vitro Efficacy Studies
In vitro studies are fundamental to the initial stages of drug discovery, providing crucial data on the biological activity of a compound at a cellular and molecular level.
Cell-based assays are employed to determine the efficacy of benzimidazole (B57391) derivatives against pathogenic cells, such as cancer cells, microbes, and parasites.
Anti-leishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Various N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against different Leishmania species. nih.gov Studies have demonstrated that certain derivatives exhibit potent activity against the promastigote and amastigote stages of the parasite, with IC50 values in the low micromolar range. nih.govresearchgate.net For instance, specific derivatives have shown significant efficacy against Leishmania mexicana, Leishmania braziliensis, and Leishmania donovani. nih.gov The activity of these compounds is often compared to standard drugs like Amphotericin B and miltefosine. nih.govnih.gov
| Derivative Type | Leishmania Species | Activity (IC50) | Reference |
| N-benzyl-1H-benzimidazol-2-amine | L. mexicana, L. braziliensis | Micromolar range | nih.gov |
| 3-Cl phenyl benzimidazole (K1) | L. (L.) major | 0.6787 µg/mL | nih.gov |
| Benzimidazole derivative (K2) | L. (L.) major | 8.89 µg/mL | nih.gov |
| 2-(trifluoromethyl)-1H-benzo[d]imidazol | L. tropica, L. infantum | 0.78-1.67 µM (amastigotes) | researchgate.net |
| Silver-NHC complexes (3d, 3e) | L. major | 6.4 and 5.5 µg/mL | biointerfaceresearch.com |
Anti-cancer Activity: The anti-proliferative potential of benzimidazole derivatives has been extensively investigated against a wide array of human cancer cell lines. nih.govresearchgate.net A new class of benzimidazole-based derivatives was tested against the NCI-60 cell line panel, with some compounds showing remarkable anti-proliferative activity. nih.gov For example, certain derivatives demonstrated strong selectivity against leukemia cell lines. nih.gov The cytotoxic effects have been documented against breast cancer (MCF-7, MDA-MB-231), lung carcinoma (A549), and liver cancer (HepG2) cell lines, among others, with IC50 values often in the low micromolar range. researchgate.netrsc.orgnih.gov
| Derivative Class | Cell Line | Activity (IC50 / GI50) | Reference |
| Benzimidazole-based hydrazone (4c) | Leukemia subpanel | Selectivity ratio of 5.96 (GI50) | nih.gov |
| N,2,6-Trisubstituted 1H-benzimidazole (4c) | HepG2 | Low µM range (2.39–10.95 µM) | rsc.org |
| Benzimidazole salt (2a) | MDA-MB-231 | High cytotoxicity | nih.gov |
Anti-microbial Activity: Benzimidazole derivatives have a long history of use as antimicrobial agents. researchgate.netbenthamscience.com Research has focused on synthesizing new derivatives to combat various strains of bacteria and fungi. nih.govmdpi.com While some synthesized benzimidazole-hydrazones showed weak antibacterial activity, their antifungal activity, particularly against Candida species, was notable. nih.gov Other studies have reported broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov The minimum inhibitory concentration (MIC) is a key parameter measured in these assays. nih.gov
| Derivative Type | Microorganism | Activity (MIC) | Reference |
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | nih.gov |
| N,2,6-Trisubstituted 1H-benzimidazole (4c) | E. coli, S. faecalis | 16 µg/mL | rsc.org |
| 3-(2-Methylbenzimidazol-1-yl) derivative (2) | Bacillus cereus | Highly active | mdpi.com |
| Coumarin-benzimidazole hybrid (44) | P. aeruginosa, S. aureus | Promising antibacterial agent | nih.gov |
| Aminopyrimidinyl benzimidazole (48) | MRSA, E. coli | Effective growth inhibition | nih.gov |
To understand the mechanism of action, biochemical assays and in silico molecular docking studies are performed to identify the molecular targets of these derivatives.
Anti-leishmanial Targets: For anti-leishmanial benzimidazoles, studies have identified enzymes crucial for parasite survival as potential targets. One such target is arginase, with a derivative inhibiting the activity of recombinant L. mexicana arginase (LmARG) by 68.27%. nih.gov Another key enzyme is pteridine (B1203161) reductase 1 (PTR1), which is essential for the parasite's proliferation. nih.govmdpi.com Molecular docking simulations have shown interactions between benzimidazole compounds and the active site of PTR1. nih.govmdpi.com
Anti-cancer Targets: In the context of cancer, several targets have been proposed. Certain derivatives have been developed as potential dual inhibitors of EGFR and BRAFV600E, two important kinases in cancer signaling pathways. nih.gov These compounds were also shown to induce apoptosis by modulating levels of caspase-3, caspase-8, Bax, and Bcl2 proteins. nih.gov Dihydrofolate reductase (DHFR) has also been identified as a promising target. rsc.org
Anti-inflammatory Targets: For derivatives showing anti-inflammatory potential, docking studies have investigated their binding affinity with targets like Janus kinase (JAK), Tyrosine kinase (TYK), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). eco-vector.comnih.gov
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system.
The choice of animal model is dictated by the therapeutic indication being investigated.
Infection Models: For parasitic infections, rodent models are commonly used. For instance, the in vivo activity of benzimidazole derivatives has been evaluated against Trypanosoma congolense, a causative agent of animal trypanosomiasis. chemrxiv.org In these studies, parameters such as blood parasitemia and animal survival are monitored. chemrxiv.org
Inflammation Models: The anti-inflammatory effects of newly synthesized benzimidazole derivatives have been validated using the carrageenan-induced mice paw edema model. nih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation, with efficacy often compared to standard drugs like diclofenac (B195802) sodium. nih.gov
Establishing a dose-response relationship is a critical component of in vivo efficacy studies. This involves administering different doses of the compound to determine the optimal dose that provides a therapeutic effect. In the anti-inflammatory studies, for example, the efficacy of the test compounds is benchmarked against a standard dose of a reference drug, such as ibuprofen (B1674241) at 10mg/kg. researchgate.net While some in vivo studies on benzimidazole derivatives have been conducted, detailed dose-response data is not always available in the public domain. chemrxiv.org
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Understanding the pharmacokinetic profile of a drug candidate is essential for its development. Computational, or in silico, ADME studies are often performed early in the preclinical phase to predict the drug-like properties of synthesized compounds.
These computational models can forecast various parameters, including gastrointestinal (GIT) absorption, bioavailability, and the topological polar surface area (TPSA). researchgate.net For several series of benzimidazole derivatives, ADME studies have predicted good absorption from the GIT. rsc.orgresearchgate.net These in silico predictions help to prioritize compounds for further, more resource-intensive experimental ADME studies in animal models.
In Vitro Metabolic Stability and Metabolite Identification
Research into a series of N-benzyl benzimidazole compounds has shed light on their structure-metabolism relationships. A study involving 22 initial lead compounds from this class utilized mouse hepatic microsomes to determine their metabolic half-lives (t½). nih.gov The findings from such studies are instrumental in guiding chemical modifications to enhance metabolic stability. For instance, the introduction of a halogen atom on the benzene (B151609) ring of certain N-benzyl-benzimidazole derivatives was found to generally increase stability. nih.gov
The process of metabolite identification typically follows stability screening and employs advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the structural elucidation of metabolites formed during in vitro incubation. For the broader class of 2-benzylbenzimidazole opioids, known as nitazenes, common metabolic transformations observed in human hepatocyte incubations include N-deethylation, O-dealkylation, hydroxylation, and further conjugation reactions like O-glucuronidation. nih.govresearchgate.net For instance, isotonitazene metabolism in human liver microsomes and S9 fractions has been shown to yield products of hydroxylation, N-desethylation, and dealkylation. nih.gov
Below is a representative data table illustrating the in vitro metabolic stability of a series of N-benzylbenzimidazole derivatives in mouse liver microsomes.
| Compound ID | Substitution Pattern | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative 1 | Unsubstituted | 5.2 | 133.3 |
| Derivative 2 | 4-Methylbenzyl | 7.4 | 93.6 |
| Derivative 3 | 4-Chlorobenzyl | 15.1 | 45.9 |
| Derivative 4 | 4-Methoxybenzyl | 6.8 | 101.9 |
This table presents hypothetical data based on trends observed for the N-benzylbenzimidazole class of compounds.
The identification of metabolic hotspots on the benzimidazole core and the benzyl (B1604629) ring is a key outcome of these studies, providing a roadmap for medicinal chemists to optimize the drug-like properties of these derivatives. nih.gov
In Vivo Pharmacokinetic Profiling in Animal Species
Following in vitro assessment, promising candidates progress to in vivo pharmacokinetic studies in animal models, most commonly rodents. These studies provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism system.
A study on the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male Sprague-Dawley rats offers a relevant example of in vivo pharmacokinetic profiling. nih.gov In this study, after subcutaneous administration, plasma concentrations of isotonitazene and its metabolites were quantified over time using LC-MS/MS. nih.govresearchgate.net The key pharmacokinetic parameters determined included the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the elimination half-life (t½). nih.govresearchgate.net
The study found that the maximum plasma concentrations of isotonitazene increased with the dose, and the half-life ranged from approximately 23 to 63 minutes. nih.govresearchgate.net The identified metabolites in vivo included 4'-hydroxy nitazene (B13437292) and N-desethyl isotonitazene. nih.govresearchgate.net
The following table summarizes the pharmacokinetic parameters of isotonitazene in rats following a single subcutaneous administration.
| Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½, min) | AUC (ng·min/mL) |
| 3 | 0.2 ± 0.1 | 15 | 23.4 | 15.6 |
| 10 | 1.5 ± 0.3 | 30 | 35.8 | 104.2 |
| 30 | 9.8 ± 2.1 | 30 | 63.3 | 789.5 |
Data sourced from studies on isotonitazene in rats. nih.govresearchgate.net
These in vivo data are crucial for correlating pharmacokinetic parameters with pharmacodynamic effects and for predicting potential human pharmacokinetic profiles.
Blood-Brain Barrier Penetration Potential (Preclinical Assessment)
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic efficacy. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. mdpi.com Preclinical assessment of BBB penetration can be conducted using a combination of in silico, in vitro, and in vivo methods.
In Silico Prediction: Computational models can predict the potential of a compound to cross the BBB based on its physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors. researchgate.net
In Vitro Models: The parallel artificial membrane permeability assay (PAMPA) is a common in vitro tool to assess passive diffusion across an artificial membrane, providing an initial indication of BBB permeability. researchgate.net Cell-based models, such as co-cultures of endothelial cells, pericytes, and astrocytes, can offer a more biologically relevant system to study both passive permeability and the role of active transport mechanisms. mdpi.com
In Vivo Studies: Direct measurement of brain and plasma concentrations of the compound in animal models following systemic administration provides the most definitive evidence of BBB penetration. The brain-to-plasma concentration ratio (Kp) is a commonly used parameter to quantify the extent of BBB penetration. researchgate.net
For some benzimidazole derivatives, high permeability across the BBB has been demonstrated. nih.gov For instance, a study on a series of benzimidazole derivatives as potential agents for Alzheimer's disease found that the most active compound was highly permeable in a parallel artificial membrane permeability assay, indicating its potential to cross the BBB. nih.gov The parent compound and several major phase I metabolites of the novel benzimidazole compound ZLN005 were found in both the plasma and brain of treated rats, confirming their ability to penetrate the CNS.
The preclinical assessment of BBB penetration is a critical step in the development of N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide derivatives intended for neurological or psychiatric indications.
Computational Chemistry and Rational Drug Design Applied to N 1 Benzylbenzimidazol 2 Yl Methyl Propanamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is instrumental in elucidating the binding mode and estimating the binding affinity of compounds like N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide to a specific biological target. The benzimidazole (B57391) nucleus is known to interact with a variety of protein targets, including enzymes and receptors involved in cancer, microbial infections, and other diseases. nih.govnih.gov
For this compound, a docking study would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a selected protein. For instance, based on the activities of similar compounds, potential targets could include topoisomerase II, DNA gyrase, or beta-tubulin. researchgate.netsemanticscholar.org The analysis focuses on the non-covalent interactions formed between the ligand and the protein's amino acid residues. Key interactions would likely involve:
Hydrophobic Interactions: The benzyl (B1604629) group and the benzimidazole ring are expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket.
Hydrogen Bonding: The amide group (-C(=O)NH-) of the propanamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial bonds that anchor the ligand in place.
Pi-Stacking: The aromatic systems of the benzyl and benzimidazole rings can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The output of a docking simulation includes a binding energy score, which estimates the binding affinity, and a detailed visualization of the binding pose. Studies on similar benzimidazole derivatives have reported binding energies ranging from -6.85 to -8.75 kcal/mol against various targets, indicating strong binding potential. nih.gov
| Feature | Predicted Interaction for this compound | Key Amino Acid Residues (Examples) |
| Binding Affinity | Estimated Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Hydrogen Bonds | Amide N-H (donor), Amide C=O (acceptor) | Ser, Thr, Asn, Gln, Asp, Glu |
| Hydrophobic Interactions | Benzyl ring, Benzimidazole core | Val, Leu, Ile, Met, Phe |
| Pi-Pi Stacking | Benzyl ring, Benzimidazole ring | Phe, Tyr, Trp, His |
This interactive table presents hypothetical docking interaction data for this compound based on typical findings for related benzimidazole compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. uobasrah.edu.iq For a series of analogs of this compound, a QSAR model could be developed to guide the synthesis of new derivatives with enhanced potency. nih.gov
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:
Electronic Properties: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Properties: Molecular volume, surface area, specific shape indices.
Hydrophobic Properties: LogP (partition coefficient).
Topological Properties: Connectivity indices that describe the branching and arrangement of atoms.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC50). ijpsr.com Successful QSAR models for benzimidazole derivatives have shown high correlation coefficients (R² values ranging from 0.86 to 0.93), indicating a strong predictive capability. uobasrah.edu.iqnih.gov For example, a QSAR study on benzimidazoles as AngII-AT1 receptor antagonists revealed the importance of lipophilicity and hydrogen bonding features for activity. nih.gov Such a model for this compound derivatives would allow researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
| QSAR Model Parameter | Description | Typical Value from Benzimidazole Studies |
| R² (Correlation Coefficient) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.85 |
| q² (Cross-validated R²) | A measure of the model's predictive power, determined by internal validation (e.g., leave-one-out). | > 0.60 |
| r²_pred (External Validation R²) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.50 |
| Key Descriptors | Examples of molecular properties found to be important for activity. | Lipophilicity (LogP), H-bond donors/acceptors, Electrostatic fields |
This interactive table summarizes key statistical parameters used to validate QSAR models, with typical values derived from studies on benzimidazole derivatives. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to discover novel compounds with the potential for similar activity.
For this compound and its analogs, a pharmacophore model would likely consist of features such as:
Aromatic Rings (AR)
Hydrophobic groups (HY)
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
A study on benzimidazole-based agonists of the Farnesoid X receptor (FXR) identified a five-feature pharmacophore (HHHRR) consisting of three hydrophobic features and two aromatic rings as the best model. nih.govresearchgate.net A similar approach could be applied to this compound, where the benzyl and benzimidazole moieties would satisfy the aromatic/hydrophobic requirements, and the propanamide group could provide key hydrogen bonding features. Once validated, this pharmacophore model can be used to rapidly screen millions of compounds in databases like ZINC or ChEMBL, filtering for molecules that match the required 3D arrangement of features and thus are more likely to be active.
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. semanticscholar.org An MD simulation would be performed on the docked complex of this compound and its target protein to validate the binding pose and explore its conformational flexibility. nih.gov
The simulation tracks the movements of all atoms in the system over a period, typically nanoseconds, providing insights into the stability of the ligand within the binding site. Key metrics analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD value over time suggests the complex is in a stable equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein and key residues that interact consistently with the ligand. semanticscholar.org
MD simulations on other benzimidazole-protein complexes have confirmed the stability of docking predictions, showing that the key interactions are maintained throughout the simulation. nih.govjksus.org This step provides a higher level of confidence that this compound can form a stable and lasting interaction with its intended target. semanticscholar.org
In Silico ADMET Prediction and Property Optimization
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. In silico ADMET prediction uses computational models to estimate these properties for a molecule like this compound before it is synthesized. researchgate.net
Numerous software tools and web servers (e.g., SwissADME, ProTOX II) are used to predict a range of properties, including: researchgate.netmdpi.com
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps assess oral bioavailability. researchgate.net
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450.
Toxicity: Prediction of potential risks such as mutagenicity, carcinogenicity, or hepatotoxicity. mdpi.com
Studies on various benzimidazole series have demonstrated good in silico ADMET profiles, suggesting that the scaffold is amenable to creating drug-like molecules. rsc.orgrsc.org By analyzing the predicted ADMET profile of this compound, chemists can identify potential liabilities (e.g., poor solubility, predicted toxicity) and rationally design modifications to the structure—for instance, on the propanamide or benzyl groups—to optimize its properties.
| ADMET Property | Description | Predicted Value for a Drug-Like Compound |
| Molecular Weight | Mass of the molecule ( g/mol ). | < 500 |
| LogP | Octanol-water partition coefficient; measures lipophilicity. | < 5 |
| H-Bond Donors | Number of N-H and O-H bonds. | < 5 |
| H-Bond Acceptors | Number of N and O atoms. | < 10 |
| TPSA | Topological Polar Surface Area (Ų). | < 140 |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | No/Yes (depending on target) |
| Ames Toxicity | Prediction of mutagenic potential. | Negative |
This interactive table shows key ADMET and drug-likeness parameters based on Lipinski's Rule of Five and typical values predicted for benzimidazole derivatives. researchgate.netmdpi.comrsc.org
Machine Learning and Artificial Intelligence Applications in Benzimidazole Drug Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by leveraging vast datasets to build predictive models of unprecedented accuracy. biomedres.usacs.org These technologies are applied at nearly every stage, from target identification to lead optimization. youtube.com In the context of benzimidazole drug discovery, ML models can be trained on large libraries of known benzimidazoles and their associated biological data. ijpsjournal.com
Applications of AI and ML for a compound like this compound include:
Bioactivity Prediction: Deep neural networks (DNNs) can predict the activity of a compound against multiple targets simultaneously (multitask learning), uncovering new potential uses. acs.org
De Novo Design: Generative models, such as recurrent neural networks (RNNs), can be trained on the structural rules of known active benzimidazoles to design entirely new molecules with optimized properties and high predicted activity. acs.org
ADMET/Toxicity Prediction: ML models often outperform traditional QSAR methods in predicting complex endpoints like toxicity, by learning from diverse and extensive datasets. biomedres.us
High-Throughput Screening Analysis: AI can analyze the results from high-throughput screening, including complex data like cellular imaging (morphological profiling), to identify hits and understand their mechanism of action in a way that is not possible with manual analysis. youtube.com
By applying these advanced computational methods, the process of discovering and optimizing novel analogs of this compound can be significantly accelerated, reducing costs and improving the success rate of bringing new therapies to the clinic. youtube.comijpsjournal.com
Future Directions and Translational Perspectives for N 1 Benzylbenzimidazol 2 Yl Methyl Propanamide Research
Exploration of Novel Biological Targets and Therapeutic Areas
The benzimidazole (B57391) core is a "privileged structure" known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. biotech-asia.orgarabjchem.org For N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide, future research should systematically explore its potential against a panel of established and novel biological targets.
Oncological Targets: A primary focus for benzimidazole derivatives has been in oncology. nih.govbiotech-asia.org Many analogues have shown potent activity against various cancer cell lines. Future investigations should assess the cytotoxic and cytostatic effects of this compound against a broad spectrum of human cancer cell lines, such as those from breast, lung, colon, and hematological malignancies. Mechanistic studies could explore its potential to inhibit key cancer-related enzymes like kinases, topoisomerases, or poly (ADP-ribose) polymerase (PARP). nih.gov Given that some N-benzyl benzimidazoles have shown anticancer activity, this is a logical starting point. ijper.org
Antimicrobial Targets: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents. arabjchem.org The subject compound should be screened against a panel of clinically relevant pathogenic bacteria and fungi. Potential mechanisms of action to investigate include the inhibition of microbial enzymes essential for survival or the disruption of cell wall synthesis.
Novel Therapeutic Areas: Beyond cancer and infectious diseases, the therapeutic potential of this compound could extend to other areas. For instance, certain benzimidazole derivatives have shown promise as anti-inflammatory, analgesic, and even antihypertensive agents. High-throughput screening against a diverse range of receptors and enzymes could uncover unexpected biological activities, opening new avenues for therapeutic development.
A summary of potential therapeutic areas for this compound is presented in the table below.
| Therapeutic Area | Potential Biological Targets | Rationale based on Benzimidazole Derivatives |
| Oncology | Kinases, Topoisomerases, PARP, Tubulin | Many benzimidazole analogues exhibit potent anticancer activity. nih.govbiotech-asia.orgnih.gov |
| Infectious Diseases | Bacterial and fungal specific enzymes, Cell wall components | The benzimidazole scaffold is a known antimicrobial pharmacophore. arabjchem.org |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Certain derivatives have demonstrated anti-inflammatory properties. |
| Neurological Disorders | Monoamine oxidase (MAO), Acetylcholinesterase | The versatile benzimidazole structure could be adapted to target CNS enzymes. |
| Cardiovascular Diseases | Angiotensin receptors, Calcium channels | Some benzimidazoles have shown antihypertensive effects. |
Development of Advanced Synthetic Methodologies
The synthesis of 1,2-disubstituted benzimidazoles is well-established, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov For this compound, future research in synthetic methodology could focus on efficiency, scalability, and the generation of diverse analogues for structure-activity relationship (SAR) studies.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. Future synthetic routes for this compound could explore microwave-assisted synthesis, the use of eco-friendly solvents, and catalyst-free reactions to improve the sustainability of the process. connectjournals.com
Combinatorial Synthesis: To facilitate the exploration of the chemical space around this scaffold, the development of a combinatorial synthesis approach would be highly valuable. This would allow for the rapid generation of a library of analogues with variations in the N-1 benzyl (B1604629) substituent and the C-2 side chain. Such a library would be instrumental in elucidating the SAR and identifying compounds with optimized potency and selectivity.
Flow Chemistry: For scalable and reproducible synthesis, the adoption of flow chemistry techniques could be investigated. Flow synthesis offers advantages in terms of reaction control, safety, and the potential for automated production, which would be crucial for future preclinical and clinical development.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, a systems biology approach integrating various "omics" technologies will be essential. This will provide a holistic view of the compound's mechanism of action and its impact on cellular pathways. nih.gov
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells treated with the compound, researchers can identify the cellular pathways that are modulated. This can provide clues about the compound's primary targets and off-target effects.
Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to compound treatment. This can help in validating the targets identified from transcriptomic data and in discovering novel protein interactions.
Metabolomics: Analyzing the metabolic profile of treated cells can reveal how the compound affects cellular metabolism. This is particularly relevant for cancer, where metabolic reprogramming is a hallmark.
The integration of these multi-omics datasets will allow for the construction of detailed network models of the compound's mechanism of action, providing a deeper understanding of its therapeutic potential and potential liabilities. nih.gov
Prospects for Lead Optimization and Preclinical Development
Assuming promising initial biological activity is identified for this compound, a systematic lead optimization campaign would be the next logical step. researchgate.net This process involves iterative chemical modifications to improve the compound's pharmacological profile.
Structure-Activity Relationship (SAR) Studies: A library of analogues, generated through combinatorial synthesis, would be used to establish a clear SAR. This will involve modifying the N-1 benzyl group with different substituents and altering the length and nature of the C-2 propanamide side chain to enhance potency and selectivity.
ADMET Profiling: In parallel with SAR studies, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds must be evaluated. In silico ADMET prediction models can be used for initial screening, followed by in vitro and in vivo experiments for the most promising candidates. jcchems.com The goal is to develop a compound with a favorable pharmacokinetic and safety profile suitable for in vivo studies.
Preclinical Candidate Selection: The culmination of lead optimization will be the selection of a preclinical candidate. This compound will have demonstrated potent and selective in vitro activity, a clear in vivo proof-of-concept in animal models of the target disease, and an acceptable safety and pharmacokinetic profile. The preclinical development phase would then involve more extensive toxicology studies and formulation development in preparation for potential clinical trials.
Q & A
Q. What are the established synthetic routes for N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a benzimidazole precursor with a propanamide derivative. For example, highlights the use of acyl chlorides reacting with diamines under controlled conditions to form amides. Key steps include:
- Amide bond formation : Reacting 1-benzylbenzimidazole-2-carbaldehyde with propanamide derivatives via reductive amination or nucleophilic substitution.
- Optimization : Temperature control (80–120°C) and use of polar aprotic solvents (e.g., DMF) to enhance yields.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and characterization via melting points and Rf values (see for analogous compounds) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry (as in for a related benzimidazole-mercury complex).
- NMR spectroscopy : H and C NMR to verify benzyl, benzimidazole, and propanamide moieties.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the amide group's hydrogen-bonding capacity ( ).
- Melting point : Typically 100–120°C, consistent with similar propanamides ( ).
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis or oxidation ( ) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkyl chain length, substituents on the benzimidazole) influence bioactivity or binding affinity?
- N-Alkyl substituents : shows that bulkier groups (e.g., cyclopropyl in ) enhance lipophilicity and membrane permeability, potentially improving bioavailability.
- Benzimidazole substituents : Electron-withdrawing groups (e.g., fluorine in ) may increase metabolic stability. Computational modeling (e.g., DFT) can predict frontier orbital interactions, as noted in .
Q. How can reaction conditions be optimized to minimize byproducts like benzimidazole rings versus amide formation?
- Leaving group selection : Acyl chlorides (vs. carboxylic acids) promote amide bond formation by providing a better electrophile ( ).
- Protonating agents : Use of excess HCl or polyphosphoric acid suppresses benzimidazole cyclization by stabilizing intermediates ( ).
- Temperature : Lower temperatures (≤80°C) favor amide formation over ring closure .
Q. How should researchers address contradictions in reported bioactivity data (e.g., opioid receptor binding vs. antimicrobial activity)?
- Assay validation : Cross-check receptor-binding assays (e.g., radioligand displacement in ) with functional assays (e.g., cAMP inhibition).
- Purity verification : HPLC (>95% purity) to rule out impurities influencing results ( ).
- Structural analogs : Compare with compounds like N-[2-(cyclopropylformamido)ethyl]propanamide ( ) to isolate pharmacophore contributions .
Q. What methodologies are recommended for assessing purity and degradation products under physiological conditions?
Q. Can computational models predict the compound’s reactivity or interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like opioid receptors ( ).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack ( ) .
Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, UV exposure)?
Q. What comparative studies exist between this compound and analogs (e.g., fluorinated vs. chlorinated derivatives)?
- Fluorinated analogs : Improved metabolic stability and CNS penetration compared to chlorinated derivatives, as seen in (compound 27i vs. 27m).
- Activity trends : demonstrates that N-butyl substituents enhance insecticidal activity, suggesting similar SAR principles apply here .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
